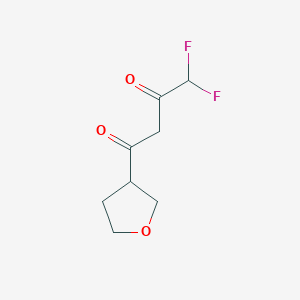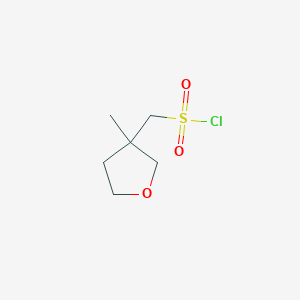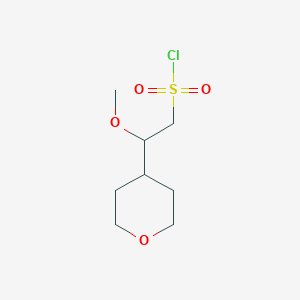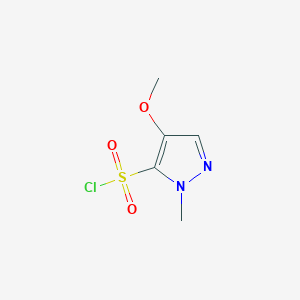
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione, commonly known as 3-oxo-4,4-difluorobutanoic acid (DFBA), is a difluoroalkyl ester of oxo-acids and is widely used in organic synthesis and biochemistry. It has many potential applications in the fields of medicinal chemistry, drug discovery, and biotechnology. DFBA is a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it has also been used in the synthesis of polymers and materials.
科学研究应用
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione has been widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been used to develop new drugs and to study the properties of existing drugs. It has also been used to synthesize new polymers and materials. In addition, this compound has been used to study the biochemical and physiological effects of drugs and to investigate their mechanisms of action.
作用机制
The mechanism of action of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to interact with proteins, which may lead to changes in the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with proteins, which may lead to changes in the structure and function of proteins.
实验室实验的优点和局限性
The advantages of using 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione in laboratory experiments include its low cost, ease of synthesis, and its ability to be used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, this compound has been used in the synthesis of polymers and materials. However, there are some limitations to using this compound in laboratory experiments. These include its low solubility in water, its low stability in acidic solutions, and its potential toxicity.
未来方向
The potential applications of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione are still being explored. Some of the future directions that may be explored include: further investigation of its mechanism of action; further research into its biochemical and physiological effects; further research into its potential toxicity; and further research into its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, further research into the synthesis of this compound and its derivatives may lead to new and improved methods of synthesis.
合成方法
The synthesis of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione is relatively simple and can be accomplished by various methods. The most common method is the reaction of 4,4-difluorobutyric acid with oxalyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces the desired product in good yields and can be carried out at room temperature. Other methods of synthesis include the reaction of 4,4-difluorobutyric acid with ethyl chloroformate, the reaction of 4,4-difluorobutanol with oxalyl chloride, and the reaction of 4,4-difluorobutanol with ethyl chloroformate.
属性
IUPAC Name |
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O3/c9-8(10)7(12)3-6(11)5-1-2-13-4-5/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFZWDOCWZOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)

![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)

![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)

